![molecular formula C18H20ClFN2 B5852077 1-(3-chlorobenzyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B5852077.png)
1-(3-chlorobenzyl)-4-(4-fluorobenzyl)piperazine
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Overview
Description
1-(3-chlorobenzyl)-4-(4-fluorobenzyl)piperazine, commonly known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. CBFP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of CBFP involves its interaction with serotonin receptors in the brain. CBFP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This results in an increase in the release of serotonin in the brain, which has been shown to have anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
CBFP has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to increase the release of serotonin in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. CBFP has also been shown to have sedative effects, which make it a potential candidate for the treatment of insomnia.
Advantages and Limitations for Lab Experiments
One of the advantages of using CBFP in lab experiments is its unique mechanism of action. CBFP has been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the development of new drugs for the treatment of anxiety and depression. However, one of the limitations of using CBFP in lab experiments is its potential for abuse. CBFP has been found to have psychoactive effects, which make it a potential drug of abuse.
Future Directions
There are several future directions for the use of CBFP in scientific research. One potential direction is the development of new drugs for the treatment of anxiety and depression. CBFP's unique mechanism of action makes it a potential candidate for the development of new drugs that target the serotonin system. Another potential direction is the investigation of CBFP's potential for the treatment of insomnia. CBFP's sedative effects make it a potential candidate for the development of new drugs for the treatment of insomnia. Additionally, further research is needed to investigate the potential for abuse of CBFP and to develop strategies to prevent its misuse.
Conclusion:
In conclusion, CBFP is a chemical compound that has been extensively studied for its potential use in scientific research. It has a unique mechanism of action and has been found to have anxiolytic and antidepressant-like effects in animal models. CBFP's properties make it a potential candidate for the development of new drugs for the treatment of anxiety, depression, and insomnia. However, its potential for abuse needs to be further investigated.
Synthesis Methods
The synthesis of CBFP involves the reaction of 3-chlorobenzyl chloride and 4-fluorobenzyl chloride with piperazine in the presence of a base. This reaction results in the formation of CBFP as a white solid. The purity and yield of CBFP can be improved by using different purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
CBFP has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. CBFP has also been found to have anxiolytic and antidepressant-like effects in animal models. These properties make CBFP a potential candidate for the development of new drugs for the treatment of anxiety and depression.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMIBZWOYNIELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
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